Cvt-6883
Overview
Description
CVT-6883 is a selective, potent, and orally available A2B-adenosine receptor antagonist . It is being investigated by CV Therapeutics for the potential treatment of asthma and other conditions related to inflammation and fibrosis .
Molecular Structure Analysis
CVT-6883 belongs to the class of organic compounds known as xanthines . These are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety . The chemical formula of CVT-6883 is C21H21F3N6O2 .Chemical Reactions Analysis
CVT-6883 is an adenosine A2B receptor antagonist . It is selective for adenosine A2B over adenosine A1, A2A, and A3 receptors .Physical And Chemical Properties Analysis
CVT-6883 is a small molecule with an average weight of 446.434 . Its exact mass is 446.17 .Scientific Research Applications
Pharmacokinetic Properties and Analytical Method Development
Sensitive and Cost-effective LC-MS/MS Method for Quantitation of CVT-6883 in Human Urine : A study by Chen et al. (2009) highlighted the development of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantitating CVT-6883 in human urine. This method utilized sodium dodecylbenzenesulfonate (SDBS) as a low-cost additive to eliminate non-specific binding to container surfaces, which is a significant challenge due to the high lipophilicity and affinity of CVT-6883 for non-specific binding. The method demonstrated high recovery rates and stability of CVT-6883 under various conditions, suggesting its potential utility in supporting clinical programs for CVT-6883 by enabling accurate and efficient analysis of human urine samples (Chungwen Chen, Lakshmikant Bajpai, N. Mollova, & Kwan Leung, 2009).
properties
IUPAC Name |
3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-3-8-30-19(31)16-18(29(4-2)20(30)32)27-17(26-16)14-10-25-28(12-14)11-13-6-5-7-15(9-13)21(22,23)24/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYXXLLNCXWUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F)N(C1=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cvt-6883 | |
CAS RN |
752222-83-6 | |
Record name | CVT-6883 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752222836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CVT-6883 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05936 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CVT-6883 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CKV7X08G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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